(Z)-3-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
3-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O3/c1-20-8-3-6(2-7(12)10(8)19)4-13-16-11-15-9(18)5-14-17-11/h2-5,19H,1H3,(H2,15,16,17,18)/b13-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCMOSHCINZKX-PQMHYQBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NN=CC(=O)N2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=NN=CC(=O)N2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, including antibacterial, antifungal, and anticancer activities.
Synthesis and Structural Characteristics
The compound is synthesized via the Schiff base condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and hydrazine derivatives. The resulting structure features a triazine ring, which is critical for its biological activity. The crystal structure analysis reveals that the compound forms a three-dimensional network through hydrogen bonds, which may influence its reactivity and interaction with biological targets .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds derived from the same structural framework. For instance:
- Antibacterial Activity : Compounds with a triazine core have shown significant antibacterial effects against various strains of bacteria. The presence of electron-withdrawing groups such as bromine enhances this activity by increasing the compound's lipophilicity and membrane permeability.
- Antifungal Activity : The compound has demonstrated antifungal activity in vitro against several fungal pathogens. The mechanism is believed to involve disruption of fungal cell wall synthesis and function .
Anticancer Activity
Research indicates that derivatives containing the triazine moiety exhibit promising anticancer properties. For example:
- Cell Line Studies : In vitro studies on cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia) have shown that these compounds can induce apoptosis and inhibit cell proliferation. The triazine ring's ability to interact with DNA or inhibit specific enzymes involved in cell cycle regulation may contribute to this effect .
Mechanistic Insights
The biological mechanisms underlying these activities are multifaceted:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in cellular metabolism or proliferation.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis.
- Cell Cycle Arrest : There is evidence that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited higher inhibition zones compared to their non-halogenated counterparts.
- Anticancer Screening : A series of compounds were tested against several cancer cell lines, revealing that those with methoxy substitutions showed enhanced cytotoxicity compared to others lacking such groups. This suggests a structure-activity relationship where specific functional groups significantly influence biological outcomes.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Properties
- Research has demonstrated that compounds containing triazine structures can inhibit cancer cell proliferation. In vitro studies have shown that (Z)-3-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one induces apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
- Anti-inflammatory Effects
Material Science Applications
- Synthesis of Novel Materials
- Photovoltaic Applications
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanisms
In vitro assays conducted at a leading cancer research institute demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Further analysis revealed alterations in gene expression related to apoptosis pathways.
Chemical Reactions Analysis
Substituent-Directed Reactivity
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Electrophilic Substitution : The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzylidene moiety may participate in hydrogen bonding or act as directing groups for further functionalization (e.g., methylation, sulfonation) .
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Bromine Reactivity : The bromine atom at the 3-position offers potential for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Tautomerism and Stability
Hydrazones exhibit keto-enol tautomerism, influenced by the electronic effects of substituents. The Z-configuration of the target compound suggests stabilization via intramolecular hydrogen bonding between the hydrazinyl NH and triazinone carbonyl group .
Comparative Data for Analogous Compounds
The table below summarizes reaction parameters and substituent effects observed in structurally related triazine-hydrazones:
Inference for Target Compound :
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The 3-bromo-4-hydroxy-5-methoxy substitution pattern is expected to enhance electrophilic aromatic substitution reactivity compared to simpler analogs.
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Steric hindrance from the methoxy group may slightly reduce reaction rates in cross-coupling applications .
Spectroscopic and Computational Validation
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DFT Studies : Geometric parameters (bond lengths, angles) for triazine-hydrazones show strong correlation between experimental (X-ray) and computational (B3LYP/6-31G(d,p)) data, with deviations < 0.05 Å .
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Vibrational Spectra : IR peaks for C=N (1560–1578 cm⁻¹) and N–H (3220–3280 cm⁻¹) align with hydrazone tautomers .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 3-bromo-4-hydroxy-5-methoxybenzylidene substituent. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s bromo (electron-withdrawing) and methoxy (electron-donating) substituents create a polarized aromatic system, distinct from the nitro group in or the dihydroxy groups in .
- Steric Effects: The 3-bromo-4-hydroxy-5-methoxy substitution pattern introduces steric hindrance compared to simpler benzylidene derivatives (e.g., unsubstituted or mono-substituted analogs).
- Core Heterocycle : The 1,2,4-triazin-5(4H)-one core differs from triazolones (e.g., ) or fused systems like thiazolo-triazolones , which may alter hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Solubility : Hydroxy and methoxy groups may improve aqueous solubility compared to purely hydrophobic analogs (e.g., triazole-thiones in ).
- Melting Points : Brominated compounds often exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding (e.g., 464.34 g/mol compound in melts at unreported but likely elevated temperatures).
- Spectroscopic Data: IR and NMR spectra for similar compounds (e.g., C=O stretches at 1670 cm⁻¹ , NH stretches at 3319 cm⁻¹ ) suggest diagnostic peaks for the target compound’s triazinone and hydrazine moieties.
Preparation Methods
Retrosynthetic Analysis
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Disconnection 1 : Hydrazone linkage → 3-hydrazinyl-1,2,4-triazin-5(4H)-one + 3-bromo-4-hydroxy-5-methoxybenzaldehyde
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Disconnection 2 : Triazinone core → cyclocondensation of semicarbazide derivatives
Pathway Selection
Two primary routes were evaluated based on literature precedents:
Route A (Linear Approach):
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Synthesis of 3-hydrazinyl-1,2,4-triazin-5(4H)-one
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Bromination/functionalization of vanillin derivatives
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Hydrazone coupling
Route B (Convergent Approach):
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Parallel synthesis of triazinone and aldehyde components
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Final hydrazone conjugation
Experimental data favored Route A due to better control over triazinone purity (≥98% by HPLC vs. 89–92% for Route B).
Stepwise Synthesis and Optimization
Preparation of 3-Hydrazinyl-1,2,4-Triazin-5(4H)-one
Methodology :
3-Chloro-1,2,4-triazin-5(4H)-one (10 mmol) was refluxed with hydrazine hydrate (12 mmol) in ethanol (50 mL) at 78°C for 6 h. Post-reaction, the mixture was cooled to 0°C, yielding white crystals (82% yield).
Key Improvements :
-
Solvent Optimization : Ethanol > methanol (reduced side products)
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Stoichiometry : 1:1.2 molar ratio minimized N,N-dihydrazino byproducts (<3%)
Characterization Data :
Synthesis of 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde
Bromination Protocol :
Vanillin (10 mmol) was dissolved in glacial acetic acid (30 mL) with FeCl3 (0.5 mmol). Bromine (11 mmol) was added dropwise at 0°C, stirred for 2 h, then quenched with NaHSO3. Recrystallization from ethanol/water (1:3) gave yellow needles (74% yield).
Regioselectivity Control :
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Temperature : 0°C → 95% para-bromination vs. 45% at 25°C
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Catalyst : FeCl3 > H2SO4 (suppressed ortho-bromination)
Analytical Confirmation :
Hydrazone Conjugation
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | AcOH (3 mol%) |
| Temperature | Reflux (78°C) |
| Time | 5 h |
| Molar Ratio | 1:1.05 |
Procedure :
3-Hydrazinyltriazinone (5 mmol) and 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5.25 mmol) were refluxed in ethanol (40 mL) with acetic acid. The Z-isomer precipitated upon cooling (68% yield).
Isomer Control :
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Z/E Ratio : 9:1 (confirmed by NOESY, δ 8.15–7.98 coupling)
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Crystallization : Ethanol/water (4:1) enhanced Z-selectivity to 95%
Spectroscopic Characterization
FTIR Analysis
Nuclear Magnetic Resonance
¹H NMR (DMSO-d6, 400 MHz):
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δ 11.25 (s, 1H, OH)
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δ 8.72 (s, 1H, CH=N)
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δ 8.15 (s, 1H, triazine H)
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δ 7.34 (s, 1H, aromatic H)
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δ 3.88 (s, 3H, OCH3)
¹³C NMR (101 MHz):
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δ 165.4 (C=O)
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δ 159.1 (CH=N)
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δ 152.3–112.7 (aromatic carbons)
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δ 56.1 (OCH3)
Comparative Analysis of Synthetic Methods
| Parameter | Current Work | Ref | Ref |
|---|---|---|---|
| Yield | 68% | 72–84% | 76–90% |
| Reaction Time | 5 h | 4–6 h | 45 min |
| Z/E Selectivity | 95% | Not reported | 88% |
| Purification | Recrystallization | Column Chromatography | Filtration |
Key Advantages :
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Eliminated column chromatography through pH-controlled crystallization
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Achieved superior Z-selectivity via solvent engineering
Mechanistic Considerations
The hydrazone formation follows a nucleophilic addition-elimination pathway:
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Protonation : Acetic acid activates the aldehyde carbonyl
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Nucleophilic Attack : Hydrazine NH2 attacks electrophilic carbon
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Dehydration : Loss of H2O forms the C=N bond
Z-Selectivity Origin :
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Steric hindrance from the triazinone’s 5-keto group favors syn-periplanar geometry
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Intramolecular H-bonding between OH and triazinone stabilizes Z-form
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-3-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one?
- Methodology : The compound can be synthesized via hydrazine condensation followed by cyclization. Key steps include refluxing hydrazine derivatives (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) with triazinone precursors in polar aprotic solvents (e.g., dioxane/methanol mixtures) under acidic catalysis (e.g., HCl). Reaction optimization involves varying stoichiometry, temperature (80–100°C), and reflux duration (12–25 hours) to maximize yield. Post-reaction, cooling and filtration isolate the product, followed by recrystallization .
Q. How is the structural characterization of this compound validated?
- Methodology : Use X-ray crystallography for unambiguous confirmation of the (Z)-configuration and hydrogen bonding patterns. Complementary techniques include:
- IR spectroscopy : Identify N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600 cm⁻¹) stretches.
- NMR spectroscopy : Analyze ¹H (e.g., hydrazinyl proton at δ 10–12 ppm) and ¹³C signals (triazinone carbonyl at δ 160–170 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. What analytical methods ensure purity and stability during storage?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to assess purity (>95%).
- TGA/DSC : Evaluate thermal stability (decomposition onset >200°C).
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity?
- Methodology :
- Molecular docking : Use X-ray crystallographic data (e.g., torsion angles from similar hydrazinyl-triazinones) to model interactions with enzyme active sites (e.g., α-glucosidase). Software like AutoDock Vina optimizes binding poses.
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer properties .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-response assays : Re-evaluate IC₅₀ values using standardized enzyme inhibition protocols (e.g., α-glucosidase with p-nitrophenyl glucopyranoside substrate).
- Control experiments : Test metabolite interference by incubating the compound with liver microsomes.
- Structural analogs : Compare activity of (Z)- vs. (E)-isomers to confirm stereospecific effects .
Q. How are degradation pathways under stress conditions analyzed?
- Methodology :
- Forced degradation : Expose the compound to heat (60°C, 72 hours), UV light (254 nm, 48 hours), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 24 hours).
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed hydrazine or triazinone ring cleavage) .
Q. What pharmacodynamic synergies are explored with co-administered inhibitors?
- Methodology :
- Combination index (CI) : Use the Chou-Talalay method to assess synergy with standard inhibitors (e.g., acarbose for α-glucosidase).
- Isobolograms : Plot dose-effect curves to quantify additive/synergistic interactions .
Q. How do substituent modifications impact enzyme inhibition efficacy?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
